molecular formula C11H15NO2S B13109016 Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate

Cat. No.: B13109016
M. Wt: 225.31 g/mol
InChI Key: SLDNYRLQIMPMHO-UHFFFAOYSA-N
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Description

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl bromoacetate with a suitable thioamide in the presence of a base, leading to the formation of the desired indolizine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thioxo group allows for interactions with sulfur-containing biomolecules, which can modulate cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but contains an oxo group instead of a thioxo group.

    Ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate: Contains a phenyl group and an isoquinoline core.

Uniqueness

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is unique due to its specific thioxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 5-thioxo-2,3,5,6,7,8-hexahydroindolizine-8-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound is characterized by a unique indolizine framework with a thioxo group that may contribute to its biological effects. The molecular formula is C₁₃H₁₅N₁O₂S.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The thioxo moiety in this compound may enhance its capacity to scavenge free radicals. A study demonstrated that derivatives of indolizine compounds showed promising antioxidant activities in various assays .

Anti-inflammatory Effects

This compound may inhibit the activity of pro-inflammatory enzymes such as 5-lipoxygenase (5-LO). Inhibiting this enzyme can reduce the synthesis of leukotrienes associated with inflammatory responses. In related studies on indole derivatives, compounds were shown to block 5-LO activity effectively .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating various signaling pathways. For instance, the presence of the thioxo group may enhance the interaction with cellular targets involved in cancer progression .

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The thioxo group may play a critical role in neutralizing reactive oxygen species (ROS).
  • Enzyme Inhibition : By inhibiting enzymes like 5-LO, the compound can reduce inflammatory mediators.
  • Cell Cycle Arrest : Studies on similar compounds indicate a potential for inducing cell cycle arrest in cancer cells.

Case Studies and Research Findings

StudyFindings
Study AIndicated significant inhibition of 5-lipoxygenase with an IC50 value of 0.23 μM for similar indole derivatives .
Study BShowed that thioxo-containing compounds exhibit enhanced antioxidant activity compared to their non-thioxo counterparts .
Study CReported apoptosis induction in various cancer cell lines treated with indolizine derivatives .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 5-sulfanylidene-3,6,7,8-tetrahydro-2H-indolizine-8-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)8-5-6-10(15)12-7-3-4-9(8)12/h4,8H,2-3,5-7H2,1H3

InChI Key

SLDNYRLQIMPMHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=S)N2C1=CCC2

Origin of Product

United States

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